molecular formula C13H20O B12524514 2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one CAS No. 869946-51-0

2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one

Cat. No.: B12524514
CAS No.: 869946-51-0
M. Wt: 192.30 g/mol
InChI Key: OUDMHTNEEYFVCF-UHFFFAOYSA-N
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Description

2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of a cyclopentanone ring further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles. The methyl group is introduced via alkylation reactions, and the cyclopentanone ring is formed through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbicyclo[2.2.1]heptan-2-ylmethanamine
  • 6,6-Dimethyl-2-methylenebicyclo[2.2.1]heptan-3-one
  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-

Uniqueness

2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one is unique due to its combination of a bicyclic heptane core with a cyclopentanone ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

869946-51-0

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-(6-methyl-2-bicyclo[2.2.1]heptanyl)cyclopentan-1-one

InChI

InChI=1S/C13H20O/c1-8-5-9-6-11(8)12(7-9)10-3-2-4-13(10)14/h8-12H,2-7H2,1H3

InChI Key

OUDMHTNEEYFVCF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC1C(C2)C3CCCC3=O

Origin of Product

United States

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